2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
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Overview
Description
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes multiple ether linkages and a chloro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of 2-chloro-1,3-dimethylbenzene with ethoxyphenol in the presence of a base to form an intermediate. This intermediate is then subjected to further etherification reactions using ethylene glycol derivatives to introduce the ethoxyethoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or modify the ether linkages.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce quinones.
Scientific Research Applications
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The chloro group and ether linkages can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or interacting with signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
- 2-[2-(2-Chloroethoxy)ethoxy]ethanol
- 1,2-Bis(2-chloroethoxy)ethane
Uniqueness
2-Chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is unique due to its specific arrangement of ether linkages and the presence of a chloro-substituted aromatic ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-4-23-18-7-5-6-8-19(18)25-12-10-22-9-11-24-17-13-15(2)20(21)16(3)14-17/h5-8,13-14H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJZYPCSDLHQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC(=C(C(=C2)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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